2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide
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Description
Indole derivatives are an important class of compounds with wide-ranging applications in pharmaceuticals, materials science, and organic chemistry. They are known for their complex molecular structures and diverse chemical properties, making them valuable in synthetic chemistry and drug design.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step processes that include the construction of the indole ring, followed by functionalization. For example, the synthesis of N,N-Diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, a compound related to indole derivatives, demonstrates complex synthetic routes including chiral pool synthesis, resolution via diastereomeric salt formation, and crystallization-induced dynamic resolution (Ikunaka et al., 2007).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole ring, often substituted with various functional groups. These substitutions significantly affect the compound's properties and reactivity. For instance, the structure and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted the importance of molecular structure in determining the compound's anticancer activity (Sharma et al., 2018).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, amidification, and cycloaddition. These reactions are central to modifying the compound's structure and enhancing its properties. A study demonstrated a convenient synthesis of 3-formyl-2-thioacetamide-indole derivatives via a one-pot reaction, showcasing the versatility of indole derivatives in chemical synthesis (Kiamehr et al., 2015).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis often provides insight into the compound's stability and intermolecular interactions, which are essential for drug design and material science applications.
Chemical Properties Analysis
The chemical properties of indole derivatives, including reactivity, stability, and electronic structure, are influenced by their molecular structure. Studies on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives revealed the impact of substituents on the compound's activity, demonstrating the chemical versatility of indole derivatives (Gopi & Dhanaraju, 2020).
Scientific Research Applications
Antiproliferative Properties
One of the notable applications of compounds related to 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide is their antiproliferative activity. For example, a study on Selaginella pulvinata identified compounds that could inhibit cell growth and induce apoptosis in vitro, highlighting potential antiproliferative properties (Wang et al., 2016).
Antiallergic Potential
Research has shown that certain N-(pyridin-4-yl)-(indol-3-yl)acetamides, which share structural similarities with 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide, possess significant antiallergic properties. These compounds have been found to be more potent than some established antihistamines in certain assays (Menciu et al., 1999).
Synthesis and Modification
The chemical synthesis and modification of similar indole-based compounds are a significant area of research. Studies have developed methods for the synthesis of various derivatives, including indoloketopiperazine and tetrahydropyrazino[1,2-a]indole-1-carboxamides, which are important for pharmaceutical development (Ghandi et al., 2012).
Antioxidant Properties
There has also been research into the antioxidant properties of indole acetamide derivatives. Studies have synthesized and evaluated the antioxidant activity of these compounds, finding considerable activity, which could be useful in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Antimicrobial Activity
Another important application is the antimicrobial activity of indole-based acetamide derivatives. Some compounds in this category have shown promising antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)15-14(18)8-16-7-11(9-17)12-5-3-4-6-13(12)16/h3-7,9-10H,8H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNPAMHQYNLEIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359570 |
Source
|
Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |
CAS RN |
708284-70-2 |
Source
|
Record name | 2-(3-Formyl-indol-1-yl)-N-isopropyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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